molecular formula C17H16ClN3O B12921798 4-Quinazolinamine, 2-chloro-N-(4-methoxyphenyl)-N,7-dimethyl- CAS No. 827030-86-4

4-Quinazolinamine, 2-chloro-N-(4-methoxyphenyl)-N,7-dimethyl-

Cat. No.: B12921798
CAS No.: 827030-86-4
M. Wt: 313.8 g/mol
InChI Key: WYEXKHFIYNXOOH-UHFFFAOYSA-N
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Description

2-chloro-N-(4-methoxyphenyl)-N,7-dimethylquinazolin-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique quinazoline core structure, which is often associated with biological activity, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methoxyphenyl)-N,7-dimethylquinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloroquinazoline with 4-methoxyaniline under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methoxyphenyl)-N,7-dimethylquinazolin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methoxyphenyl)-N,7-dimethylquinazolin-4-amine involves its interaction with specific molecular targets in cells. It has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound also activates caspases, which are enzymes involved in the execution phase of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(4-methoxyphenyl)-N,7-dimethylquinazolin-4-amine is unique due to its quinazoline core, which imparts specific biological activities not seen in the other similar compounds. Its ability to inhibit tubulin polymerization and induce apoptosis makes it a valuable compound in cancer research .

Properties

CAS No.

827030-86-4

Molecular Formula

C17H16ClN3O

Molecular Weight

313.8 g/mol

IUPAC Name

2-chloro-N-(4-methoxyphenyl)-N,7-dimethylquinazolin-4-amine

InChI

InChI=1S/C17H16ClN3O/c1-11-4-9-14-15(10-11)19-17(18)20-16(14)21(2)12-5-7-13(22-3)8-6-12/h4-10H,1-3H3

InChI Key

WYEXKHFIYNXOOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC(=N2)Cl)N(C)C3=CC=C(C=C3)OC

Origin of Product

United States

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